Neodymium(III) bromide hydrate
Description
Properties
IUPAC Name |
neodymium(3+);tribromide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Nd+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29843-90-1 | |
| Record name | Neodymium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Protocols for Neodymium Iii Bromide Hydrate
Direct Synthesis Approaches to Anhydrous Neodymium(III) Bromide
The direct synthesis routes provide high-purity Neodymium(III) bromide, essential for applications where water content is a critical parameter. These methods involve the direct reaction of elemental neodymium or the conversion of its oxide using various brominating agents.
Reaction of Elemental Neodymium with Bromine
One of the most straightforward methods for preparing anhydrous Neodymium(III) bromide is the direct reaction between elemental neodymium metal and bromine gas. wikiwand.comacs.org This reaction is typically carried out under an inert atmosphere to prevent the formation of oxides and nitrides. nih.gov
This method is valued for its simplicity and the high purity of the resulting product. However, it can be less economical for large-scale production due to the cost of the elemental neodymium metal. wikipedia.org The synthesis of other rare earth tribromides and triiodides is also efficiently achieved through this direct reaction of the metal with bromine or iodine in an ethereal solvent, which yields solvated adducts. acs.orgnih.gov
Neodymium(III) Oxide Bromination via Sintering with Ammonium (B1175870) Bromide
A more common and cost-effective laboratory and industrial method for synthesizing anhydrous Neodymium(III) bromide involves the bromination of Neodymium(III) oxide (Nd₂O₃) using ammonium bromide (NH₄Br). researchgate.netdoi.orgarabjchem.org This dry method relies on heating a mixture of the two solid reactants. arabjchem.org
The general reaction can be represented as: Nd₂O₃(s) + 6 NH₄Br(s) → 2 NdBr₃(s) + 6 NH₃(g) + 3 H₂O(g)
Detailed studies have been conducted to optimize the reaction conditions to maximize the yield of Neodymium(III) bromide. Research has shown that temperature, contact time, and the stoichiometric ratio of reactants are all critical factors. researchgate.netdoi.org A full factorial design analysis has identified the optimal conditions for this synthesis. researchgate.net It was determined that all three parameters have a significant positive influence on the reaction yield. doi.org
A study by Bounouri et al. established the following optimal conditions, which resulted in a reaction yield of 97.80%: researchgate.netdoi.orgarabjchem.org
Optimized Reaction Parameters for NdBr₃ Synthesis
| Parameter | Optimal Value |
|---|---|
| Temperature | 400 °C |
| Contact Time | 60 minutes |
| Stoichiometry (Nd₂O₃:NH₄Br molar ratio) | 1:24 |
Data sourced from Bounouri, Y., et al. (2017). researchgate.netdoi.orgarabjchem.org
An increase in temperature up to 400 °C positively affects the yield. researchgate.netarabjchem.org However, at temperatures exceeding this optimum, the yield begins to decrease slightly, likely due to the decomposition of ammonium bromide at higher temperatures. researchgate.net
The mechanism of the bromination of Neodymium(III) oxide with ammonium bromide is understood to be a multi-step process. The reaction is not solely a direct solid-state interaction between Nd₂O₃ and NH₄Br. At elevated temperatures, ammonium bromide undergoes thermal decomposition, producing hydrogen bromide (HBr) gas and ammonia (B1221849) (NH₃). researchgate.net
NH₄Br(s) ⇌ NH₃(g) + HBr(g)
Carrying out the synthesis under an inert atmosphere, such as argon, is crucial for achieving a high yield of pure Neodymium(III) bromide. doi.orgmdpi.com The argon atmosphere serves several important functions. Firstly, it prevents the oxidation of the reactants and the product at high temperatures. Secondly, it sweeps away the gaseous products, ammonia and water vapor, from the reaction zone. This continuous removal of products shifts the equilibrium of the reaction forward, favoring the formation of Neodymium(III) bromide and preventing the reverse reaction or the formation of stable oxyhalide intermediates. mdpi.com The absence of oxygen and moisture is critical to avoid the formation of highly stable Neodymium oxybromide (NdOBr), an undesirable impurity. mdpi.com
Mechanistic Investigations of Dry Synthesis Methods
Reaction of Neodymium(III) Oxide with Carbon Tetrabromide
An alternative method for the preparation of anhydrous Neodymium(III) bromide involves the reaction of Neodymium(III) oxide with carbon tetrabromide (CBr₄). wikiwand.com This reaction is typically carried out in the presence of carbon. wikiwand.com
The proposed reaction is: Nd₂O₃(s) + 3 CBr₄(g) + 3 C(s) → 2 NdBr₃(s) + 6 CO(g)
This method, while effective, involves the use of carbon tetrabromide, a substance with significant environmental and health considerations.
Hydration Pathways and Controlled Formation of Neodymium(III) Bromide Hydrate (B1144303)
The formation of neodymium(III) bromide hydrate is fundamentally a process of coordinating water molecules to the neodymium cation. This can occur spontaneously when the anhydrous salt is exposed to moisture or can be more deliberately controlled through crystallization from aqueous solutions.
Spontaneous Hydration of Anhydrous Neodymium(III) Bromide
Anhydrous neodymium(III) bromide (NdBr₃) is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. wikipedia.orgstanfordmaterials.com This inherent property leads to the spontaneous formation of this compound. When exposed to ambient air, the anhydrous powder, which is typically off-white to pale green, will convert to its hydrated form. wikipedia.org The most common hydrated form is the hexahydrate, NdBr₃·6H₂O. wikipedia.org This process is a simple and direct pathway to the hydrated compound, although controlling the exact stoichiometry of the hydrate can be challenging and depends on factors like humidity and exposure time.
Crystallization from Aqueous Solutions
A more controlled method for preparing this compound involves its crystallization from aqueous solutions. potsdam.edu This is a common technique for producing many hydrated salts. The process typically begins with the dissolution of a suitable neodymium precursor, such as neodymium(III) oxide (Nd₂O₃) or neodymium(III) carbonate (Nd₂(CO₃)₃), in hydrobromic acid (HBr). potsdam.edusamaterials.com This acid-base reaction yields a solution of neodymium bromide.
The chemical equations for these reactions are: Nd₂O₃ + 6HBr → 2NdBr₃ + 3H₂O Nd₂(CO₃)₃ + 6HBr → 2NdBr₃ + 3H₂O + 3CO₂
Once the neodymium bromide is in solution, the hydrated crystals can be obtained by carefully evaporating the solvent. Slow evaporation of the aqueous solution allows for the formation of well-defined crystals of this compound. osti.gov The major species present in the aqueous solution is the hydrated neodymium ion, [Nd(H₂O)₈]³⁺, which is a common characteristic for most rare earth chlorides and bromides in water. wikipedia.org
Control of Hydrate Stoichiometry (e.g., NdBr₃·xH₂O)
The number of water molecules in the hydrated crystal structure, denoted by 'x' in NdBr₃·xH₂O, can vary. The hexahydrate (x=6) is a commonly cited form. wikipedia.org Controlling the specific stoichiometry of the hydrate is crucial for applications where precise composition is required. This control is typically exerted during the crystallization process. Factors such as temperature, concentration of the neodymium bromide solution, and the rate of evaporation or cooling can influence the number of water molecules incorporated into the crystal lattice. While the hexahydrate is prevalent, other hydration states may exist under specific conditions, though they are less commonly reported in the literature. The general availability of "this compound" often implies a variable or non-stoichiometric amount of water, represented by xH₂O. americanelements.com
Comparison of Synthetic Yields and Purity Profiles Across Methodologies
The choice of synthetic methodology has a direct impact on the yield and purity of the resulting neodymium(III) bromide. For the synthesis of the anhydrous precursor, which can then be hydrated, a dry method involving the sintering of neodymium oxide with ammonium bromide has been optimized.
A study on the solid-state reaction between neodymium oxide and ammonium bromide demonstrated that the reaction yield is significantly influenced by temperature, contact time, and the stoichiometric ratio of the reactants. arabjchem.orgarabjchem.org The optimal conditions were found to be a temperature of 400°C, a contact time of 60 minutes, and a molar ratio of Nd₂O₃ to NH₄Br of 1:24. arabjchem.orgarabjchem.org Under these optimized conditions, a high reaction yield of 97.80% for anhydrous NdBr₃ was achieved. arabjchem.orgarabjchem.org
The purity of the final hydrated product is also a critical consideration. Commercially available this compound is often sold with a purity of 99.9% (REO - Rare Earth Oxide basis). thermofisher.com This high level of purity is essential for many of its applications. The purification of the product often involves separating the soluble neodymium bromide from any unreacted, insoluble starting materials, such as neodymium oxide. arabjchem.orgarabjchem.org This is typically achieved by dissolving the reaction product in water or a dilute acid solution to prevent hydrolysis, followed by filtration. arabjchem.orgarabjchem.org
| Methodology | Precursors | Typical Yield | Purity Considerations |
| Spontaneous Hydration | Anhydrous NdBr₃, Water (from air) | Near quantitative conversion | Purity dependent on the initial anhydrous material. |
| Crystallization from Aqueous Solution | Nd₂O₃ or Nd₂(CO₃)₃, HBr | High | Can achieve high purity through recrystallization. |
| Dry Method (for anhydrous precursor) | Nd₂O₃, NH₄Br | Up to 97.80% | Requires subsequent hydration. |
Advanced Precursor Conversion Strategies for this compound
While direct synthesis from neodymium oxide or carbonate is common, advanced strategies can involve the use of different precursors and synthetic routes. For instance, the synthesis of other neodymium compounds often utilizes precursor materials that could potentially be adapted for the synthesis of this compound.
One area of advanced materials synthesis involves the use of metal-organic frameworks (MOFs) as precursors. rsc.org Although not specifically detailed for this compound, the general strategy involves the controlled thermal decomposition of a MOF containing the desired metal ion to produce a metal oxide or other compound. This approach offers a high degree of control over the final product's morphology and properties.
Another approach involves the synthesis of nanocrystalline materials. For example, nanocrystalline neodymium oxide (Nd₂O₃) has been prepared by the calcination of neodymium oxalate (B1200264) (Nd₂(C₂O₄)₃·10H₂O). researchgate.net This high-purity, reactive form of the oxide could serve as an excellent starting material for the synthesis of this compound, potentially leading to faster reaction times and higher purity products.
Furthermore, research into the synthesis of related lanthanide halide materials can provide insights. For example, the synthesis of cesium manganese bromide (CsMnBr₃) nanocrystals involves the reaction of cesium carbonate and manganese acetate (B1210297) with benzoyl bromide in a high-temperature solution. nih.gov Similar solution-phase strategies using appropriate neodymium precursors could be developed for the controlled synthesis of neodymium(III) bromide nanocrystals, which could then be hydrated.
These advanced strategies, while not yet standard for the production of this compound, represent potential future directions for synthesizing this compound with enhanced properties or through more efficient and controlled processes.
Solution Chemistry and Hydration Dynamics of Neodymium Iii Ions in Bromide Systems
Aqueous Solution Speciation and Hydration Shell Structure
In water, the electropositive Neodymium(III) ion readily hydrates, forming a well-defined structure of associated water molecules. wikipedia.org The nature of this hydration shell and its interaction with bromide ions are fundamental to the aqueous chemistry of the compound.
The number of water molecules directly coordinated to the Nd³⁺ ion in the first hydration shell, known as the hydration number (HN), has been a subject of extensive study. Various experimental techniques are employed for this determination, including luminescence lifetime measurements and nuclear magnetic resonance (NMR) spectroscopy. rsc.org For the lighter lanthanide ions, including neodymium, there is a strong consensus that the primary aqua ion is [Nd(H₂O)₉]³⁺. wikipedia.orgnih.gov
Classical molecular dynamics simulations support this, indicating that the Nd³⁺ ion predominantly exists in a nona-coordinated state in approximately 95% of simulations. nih.gov The spatial arrangement of these nine water molecules is best described as a tricapped trigonal prism (TCTP). nih.gov This geometry involves six water molecules forming a trigonal prism around the central neodymium ion, with three additional water molecules "capping" the rectangular faces of the prism.
In dilute aqueous solutions of neodymium(III) bromide, the Nd³⁺ ion and Br⁻ ions are fully solvated and exist as separate entities. The dominant species is the [Nd(H₂O)₉]³⁺ aqua ion. However, as the salt concentration increases, the probability of interactions between the cation and the bromide anion rises. These interactions can lead to the formation of ion pairs, which may be classified as outer-sphere or inner-sphere complexes.
In an outer-sphere complex, a layer of water molecules remains between the Nd³⁺ and Br⁻ ions. In an inner-sphere complex, the bromide ion displaces one or more water molecules from the first hydration shell to bind directly to the neodymium center. Studies on the complexation of Nd(III) with bromide in solvent mixtures have shown that inner-sphere complexes, such as [NdBr(solvent)ₙ]²⁺, can indeed form, confirming the ability of bromide to directly coordinate. rsc.org Research on concentrated neodymium chloride solutions has also revealed that the presence of the trivalent Nd³⁺ cation can reduce the hydration number of the anion, indicating strong ion-pairing effects that would similarly apply to bromide. osti.gov The formation of these inner-sphere bromo-complexes would necessarily lead to a reduction in the hydration number of the neodymium ion.
The water molecules in the first hydration shell of the Nd³⁺ ion are not static; they are in constant exchange with water molecules from the bulk solvent. The rate and mechanism of this exchange are crucial for understanding the reactivity of the ion in solution.
For the [Nd(H₂O)₉]³⁺ complex, the water exchange process is relatively fast. Theoretical studies and molecular dynamics simulations suggest that the exchange for lighter lanthanides like neodymium proceeds through a dissociative interchange (Id) mechanism. nih.gov This pathway involves the transient departure of a water molecule from the first hydration shell, forming a short-lived, eight-coordinate intermediate with a square antiprism (SQA) geometry. nih.gov This intermediate then quickly incorporates a new water molecule from the second hydration shell or bulk solvent to return to the stable nona-coordinated state. The rate of water exchange across the lanthanide series is not linear, with the rate reaching a maximum for ions in the middle of the series. acs.org
Influence of Counter-ions on Neodymium(III) Hydration
Non-Aqueous Solvent Interactions and Solvation Chemistry
When Neodymium(III) bromide is dissolved in non-aqueous solvents, the solvation process is governed by the properties of the solvent, such as its polarity, donor ability, and steric bulk.
The solvation of the Nd³⁺ ion in organic solvents results in the formation of new solvate complexes where solvent molecules replace water in the coordination sphere.
Methanol (B129727) (CH₃OH): As a small, polar protic solvent, methanol can effectively solvate the Nd³⁺ ion. While specific structural data for Nd(III) in methanol is not abundant, by analogy with water, high coordination numbers are expected.
Tetrahydrofuran (B95107) (THF, C₄H₈O): THF is a polar aprotic solvent with a greater steric profile than methanol. It is a common solvent in organometallic chemistry and is known to solvate metal ions. Studies on analogous alkali metal systems show that THF can form well-defined solvated species, with the stoichiometry and aggregation state (monomer vs. dimer) being highly dependent on concentration. researchgate.netnih.gov
N,N'-Dimethylpropyleneurea (DMPU, C₆H₁₂N₂O): DMPU is a polar aprotic solvent notable for being sterically demanding. nih.gov The presence of methyl groups near the coordinating oxygen atom means the molecule requires a large volume around a metal center. nih.gov This steric hindrance has a profound impact on the resulting coordination environment.
Table 1: Properties of Selected Organic Solvents
| Solvent | Formula | Relative Polarity | Type |
| Methanol | CH₃OH | 0.762 | Polar Protic |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Polar Aprotic |
| N,N'-Dimethylpropyleneurea (DMPU) | C₆H₁₂N₂O | 0.352 | Polar Aprotic |
Data sourced from Reichardt (2003). rochester.edu
The steric bulk of a solvent molecule is a critical factor in determining the coordination number (CN) of the solvated metal ion. Solvents with large steric profiles can prevent the assembly of the high number of ligands typically seen with smaller molecules like water.
N,N'-dimethylpropyleneurea (DMPU) is a prime example of a space-demanding solvent. nih.gov Its significant steric hindrance forces metal ions to adopt lower coordination numbers than they would in less bulky solvents. nih.gov For instance, while many lanthanoid(III) ions might exhibit CNs of 8 or 9 in water, studies have shown that in DMPU solution, they are typically seven-coordinate. nih.gov This reduction in CN is a direct consequence of the steric crowding created by the bulky DMPU molecules, which physically prevents more ligands from accessing the metal center. This principle is also exploited in synthetic chemistry, where the use of sterically encumbered ligands can lead to the isolation of unusual, low-coordinate metal complexes. academie-sciences.fr The larger ionic radius of Nd³⁺ can also lead it to expand its coordination sphere by incorporating solvent molecules to achieve higher coordination numbers (e.g., >7) compared to smaller lanthanides under similar conditions. nih.gov
Ligand Exchange Kinetics in Non-Aqueous Systems
The study of ligand exchange kinetics for metal complexes in non-aqueous solvents is essential for understanding reaction mechanisms and designing efficient separation processes. solubilityofthings.comru.nl The rate at which ligands are substituted in the coordination sphere of a metal ion, such as Neodymium(III), is influenced by several factors including the properties of the metal center, the nature of the entering and leaving ligands, and the characteristics of the solvent. solubilityofthings.com For Neodymium(III) bromide, moving from an aqueous to a non-aqueous environment significantly alters the solvation dynamics and, consequently, the kinetics of ligand exchange.
In non-aqueous solvents, the reaction pathways can be influenced by the solvent's polarity, coordinating ability, and steric hindrance. solubilityofthings.com Solvents can dictate whether a ligand substitution reaction proceeds through an associative, dissociative, or interchange mechanism. solubilityofthings.com For instance, a highly coordinating solvent might participate directly in the exchange process, while a non-coordinating solvent would have a more passive role. The replacement of the aqueous phase with polar organic solvents or ionic liquids expands the possibilities for metal separations due to differences in the solvation of metal ions, which leads to different distribution behaviors. researchgate.net
Research on ligand exchange kinetics often employs techniques like NMR spectroscopy or quantitative mass spectrometry to monitor the speciation and exchange rates of labile ligands. ru.nlnih.gov These methods can provide rate constants and activation parameters for ligand dissociation, offering mechanistic insights. ru.nlnih.gov While specific kinetic studies on Neodymium(III) bromide hydrate (B1144303) in various non-aqueous systems are not extensively detailed in the provided literature, the general principles of ligand substitution kinetics are applicable. solubilityofthings.com The rate of exchange would be expected to depend on factors such as the stability of the Nd-solvent complex versus the Nd-bromide complex. In systems using extractants like Cyanex 923 dissolved in solvents such as ethylene (B1197577) glycol, the extracted complex has been identified as [NdCl₃·L₄], indicating a complete exchange of the initial solvent and counter-ion sphere. researchgate.net
Factors influencing ligand exchange kinetics include:
Metal Center: The size and charge density of the Neodymium(III) ion affect its interaction with ligands.
Ligands: The electronic and steric properties of the bromide ion and solvent molecules influence their binding affinity and exchange rates. solubilityofthings.com
Solvent: The solvent's dielectric constant and coordinating ability can stabilize or destabilize transition states, thus affecting the activation energy of the exchange process. solubilityofthings.comresearchgate.net
Temperature: Increasing temperature generally accelerates ligand exchange rates by providing the necessary activation energy for the process. solubilityofthings.com
Ionic Liquid Systems for Neodymium(III) Bromide Hydrate Dissolution and Complexation
Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising solvents for the dissolution and processing of metal compounds, including rare earth elements like neodymium. mdpi.comnih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of inorganic and organic materials, make them suitable for hydrometallurgical applications. nih.govmdpi.comresearchgate.net The dissolution of Neodymium(III) compounds in ILs is often a precursor to separation and extraction processes. mdpi.com
The dissolution of metal oxides, a process analogous to dissolving hydrated salts, has been demonstrated in various ionic liquids. For example, the acidic ionic liquid betainium bis(trifluoromethylsulfonyl)imide ([Hbet][NTf₂]) has been used to dissolve rare earth oxides, a process favored by the presence of water. mdpi.com Similarly, trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) saturated with hydrochloric acid can dissolve various metal oxides by reacting with the protons from the acid. solvomet.eu This suggests that acidic functional groups or added acids within the ionic liquid phase are crucial for the dissolution of species like this compound.
Once dissolved, the Neodymium(III) ion forms complexes with components of the ionic liquid or with extractants dissolved within the IL phase. mdpi.com For example, in systems containing extractants like tri-n-octylphosphine oxide (TOPO) dissolved in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][Tf₂N]), Nd(III) forms a complex with a 1:6 Nd:TOPO stoichiometry. mdpi.commdpi.com The formation of these complexes is the basis for the liquid-liquid extraction of neodymium from aqueous solutions into the ionic liquid phase. mdpi.com
Phase Behavior and Extraction Equilibrium in Ionic Liquid-Based Systems
The extraction of Neodymium(III) from aqueous solutions into an ionic liquid phase is governed by the phase behavior of the system and the extraction equilibrium. researchgate.netmdpi.com These systems typically involve contacting an aqueous phase containing the metal ion with an immiscible ionic liquid phase, which may contain an extractant. solvomet.eu
A notable example of unique phase behavior is found in systems using thermomorphic ionic liquids. The binary mixture of betainium bis(trifluoromethylsulfonyl)imide ([Hbet][Tf₂N]) and water exhibits an upper critical solution temperature (UCST). nih.govsolvomet.eu Below the UCST (e.g., 55 °C), the system consists of two immiscible phases. When heated above the UCST, they form a single homogeneous phase, allowing for mixing on a molecular scale and potentially faster kinetics. nih.gov Upon cooling, the phases separate again, with the extracted metal complex residing in the ionic liquid phase. nih.govsolvomet.eu
The extraction equilibrium is quantified by the distribution ratio (D), which describes the concentration of the metal in the organic (IL) phase versus the aqueous phase. This ratio is influenced by several parameters:
pH of the aqueous phase: The extraction efficiency often increases with increasing pH. rsc.orgrsc.org
Concentration of the extractant: Higher extractant concentrations generally lead to higher distribution ratios. rsc.orgrsc.org
Nature of the diluent: The choice of ionic liquid as a diluent can significantly affect extraction properties. solvomet.eursc.org
Presence of salting-out agents: Adding salts like nitrates to the aqueous phase can enhance extraction efficiency. rsc.org
For instance, studies using dialkylphosphate ionic liquids have measured the distribution ratio of Nd(III) as a function of these variables to optimize the extraction process. solvomet.eursc.org The stoichiometry of the extracted species in the ionic liquid phase is also a key aspect of the equilibrium. In one system, the extracted species was identified as Nd(NO₃)₃·3IL, where IL is the ionic liquid extractant. mdpi.com
| Ionic Liquid System | Key Parameter Varied | Observed Effect on Nd(III) Extraction | Reference |
|---|---|---|---|
| Cyanex 923 in various [bmim][NTf₂] based ILs | pH of aqueous feed | Extraction efficiency increases with increasing pH. | rsc.org |
| [C₆mim][DEHP] in [C₆mim][NTf₂] | Extractant Concentration | Distribution ratio increases with higher extractant concentration. | solvomet.eursc.org |
| Cyanex 923 in ILs with hydrophobic cations | Nitrate (B79036) ion concentration (salting-out) | Increased extraction efficiency due to extraction of neutral complexes. | rsc.org |
| [A336][oleate] in chloride solutions | Cl⁻ concentration | Extraction increased from 48.6% to 82% as Cl⁻ rose from 0.05 M to 4 M. | mdpi.com |
| [Hbet][Tf₂N] / Water | Temperature (Thermomorphic system) | Forms a homogeneous phase above 55-72°C, enabling efficient extraction upon cooling. | nih.govrsc.org |
Role of Ionic Liquid Cations and Anions in Metal Extraction Mechanisms
The choice of both the cation and the anion of the ionic liquid plays a critical role in the mechanism of metal extraction. mdpi.comrsc.org These ions are not merely passive solvents but can actively participate in the extraction process, influencing both efficiency and selectivity. rsc.orgrsc.org
The extraction mechanism can often be tuned by selecting the appropriate ionic liquid cation. solvomet.eursc.org A common mechanism is ion exchange, where the ionic liquid cation is exchanged for the metal complex. The efficiency of this process can be related to the hydrophilicity or hydrophobicity of the IL cation. mdpi.comrsc.org
Hydrophilic Cations: Ionic liquids with more hydrophilic cations (e.g., imidazolium-based) tend to favor an ion-exchange mechanism. mdpi.comrsc.org These cations have a higher solubility in the aqueous phase, facilitating the exchange. rsc.org
Hydrophobic Cations: Increasing the hydrophobicity of the cation (e.g., by lengthening the alkyl chain) can lead to a shift in the extraction mechanism from ion exchange to the extraction of a neutral complex. mdpi.com This can also suppress the unwanted exchange of the IL cation into the aqueous phase. rsc.org
A study comparing the extraction of Nd(III) with imidazolium-based ([C₆mim][DEHP]) and quaternary ammonium-based ([N₄₄₄₄][DEHP]) ionic liquids showed significantly different extraction properties, highlighting the cation's importance. solvomet.eursc.org The extraction efficiency via an ion-exchange mechanism decreases as the concentration of the ionic liquid cation increases in the aqueous feed, confirming its role in the process. solvomet.eu
The anion of the ionic liquid also has a significant influence. In many systems, the anion of the IL is part of the extracted metal complex in the organic phase. For instance, in the extraction of Nd³⁺ into [Hbet][Tf₂N], the counter-ions of the neodymium complex in the organic phase are the Tf₂N⁻ anions from the ionic liquid. nih.gov The nature of the anion in the original aqueous phase (e.g., chloride, nitrate, acetate) can also affect the extractability, with less hydrated anions like acetate (B1210297) sometimes leading to better extraction. mdpi.com
| Ionic Liquid Cation/Anion | System Details | Role / Mechanism | Reference |
|---|---|---|---|
| Imidazolium ([C₆mim]⁺) vs. Quaternary Ammonium (B1175870) ([N₄₄₄₄]⁺) | Nd(III) extraction with [DEHP]⁻ anion. | Showed markedly different pH dependence and extraction properties, demonstrating that the process can be tuned by cation selection. | solvomet.eursc.org |
| Hydrophilic vs. Hydrophobic Cations | Nd(III) extraction with Cyanex 923 and [NTf₂]⁻ anion. | Hydrophilic cations lead to high distribution ratios via ion exchange; hydrophobic cations show lower ratios. | rsc.org |
| Betainium ([Hbet]⁺) | Nd(III) extraction from aqueous solution into [Hbet][Tf₂N]. | Participates in an ion-exchange mechanism, forming water-soluble [Hbet][Cl] or [Hbet][NO₃] in the aqueous phase. | nih.gov |
| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Used as the anion in various ILs for Nd(III) extraction. | Acts as the counter-ion for the extracted Nd(III) complex in the organic phase. | nih.govrsc.org |
Coordination Chemistry of Neodymium Iii Bromide Hydrate
Formation of Neodymium(III) Bromide Hydrate (B1144303) Complexes with Organic Ligands
The reaction of neodymium(III) bromide hydrate with organic ligands readily yields coordination complexes. The hydrated nature of the starting material means that water molecules are often involved in the initial coordination sphere and can be displaced by the incoming organic ligands. The synthesis of these complexes is frequently carried out in various solvents, and in some cases, can be achieved through direct reaction of neodymium metal with bromine, followed by complexation. wikipedia.org
Ligand Design and Synthesis for Specific Coordination Motifs
The rational design and synthesis of organic ligands are paramount in controlling the structure and properties of the resulting neodymium(III) complexes. For instance, polydentate ligands, which can bind to the metal center through multiple donor atoms, are extensively used to create stable complexes. A notable example is the family of polyaminocarboxylic acids, such as triethylenetetraaminehexaacetic acid (TTHA), which are designed to form highly stable and soluble complexes with lanthanide ions. acs.org The synthesis of these ligands often involves multi-step organic reactions to introduce the desired functional groups, such as carboxylates or nitrogen-containing heterocycles, which will act as the coordination sites. acs.orgresearchgate.net
Another approach involves the use of tripodal ligands, like the TrensalR family, which are synthesized to have a preorganized arrangement of donor atoms. nih.govacs.org The flexibility of the linkers within these ligands allows for slight adjustments to accommodate the coordination preferences of the neodymium ion. nih.govacs.org The synthesis of such ligands can be tailored to introduce different functional groups on their periphery, thereby tuning the electronic and steric properties of the ligand. nih.govacs.org
Coordination Modes and Denticity of Ligands
The manner in which a ligand binds to the neodymium(III) ion is described by its coordination mode and denticity. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Ligands can be monodentate (binding through one atom), bidentate (two atoms), or polydentate (many atoms).
For example, in a complex with triethylenetetraaminehexaacetic acid (TTHA), the ligand is ten-coordinate, binding the Nd(III) ion through six carboxyl oxygen atoms and four nitrogen atoms. acs.org Bidentate ligands, such as 2,6-dinitrophenolate, can coordinate to the Nd(III) ion through two oxygen atoms. researchgate.net Similarly, 1,10-phenanthroline (B135089) acts as a bidentate chelating ligand, coordinating through two nitrogen atoms. iucr.org The nitrate (B79036) anion, when present, can also act as a bidentate ligand. iucr.orgacs.org
Influence of Ligand Sterics and Electronics on Coordination Number
The coordination number of the neodymium(III) ion in its complexes is highly dependent on the steric and electronic properties of the surrounding ligands. The large ionic radius of Nd(III) allows for high coordination numbers, typically ranging from 8 to 10, but this can be influenced by the size and electronic nature of the ligands.
Steric hindrance between bulky ligands can lead to a lower coordination number. For example, in a 2:1 complex with a bis-lactam phenanthroline (BLPhen) ligand, steric hindrance between the two ligands results in longer Nd-N distances compared to the 1:1 complex. acs.orgnih.gov This steric crowding can also influence the binding of other co-ligands, such as nitrate ions, affecting whether they bind in a monodentate or bidentate fashion. acs.orgnih.govresearchgate.net
The electronic properties of the ligands also play a significant role. The presence of multiple donor atoms in a flexible ligand like TTHA allows it to wrap around the metal ion, leading to a high coordination number of 10. acs.org In contrast, the coordination of multiple monodentate or less flexible bidentate ligands might result in a different coordination number. The interplay between steric and electronic effects ultimately dictates the final coordination environment of the neodymium ion.
Analysis of Coordination Polyhedra and Geometry (e.g., Bicapped Square Antiprism, Tricapped Trigonal Prism)
The arrangement of donor atoms around the central neodymium(III) ion defines the coordination polyhedron. Common geometries for neodymium complexes include the bicapped square antiprism and the tricapped trigonal prism, which are characteristic of coordination numbers 10 and 9, respectively.
The bicapped square antiprism is a ten-coordinate geometry. In the complex with triethylenetetraaminehexaacetic acid (TTHA), the Nd(III) ion is surrounded by six oxygen and four nitrogen atoms from the ligand, adopting this geometry. acs.orgnih.gov Another example is a complex with 2,6-dihydroxybenzoate (B8749050) and 1,10-phenanthroline, where the ten-coordinate Nd(III) ion also displays a distorted bicapped square-antiprismatic geometry. iucr.org In this geometry, two square planes are formed by the coordinating atoms, with two additional atoms capping the structure. iucr.org
The tricapped trigonal prism is a common nine-coordinate geometry. This is observed in a neodymium complex with three bidentate 2,6-dinitrophenolate ligands and three water molecules. researchgate.net Similarly, a complex with N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine ligands and chloride ions also shows a distorted tricapped trigonal prismatic geometry around the nine-coordinate Nd(III) ion. nih.gov This geometry is also found in a neodymium coordination polymer with fumaric acid, where the Nd(III) center is coordinated to nine oxygen atoms. sci-hub.ru
| Compound/Ligand | Coordination Number | Geometry |
| Triethylenetetraaminehexaacetic acid (TTHA) | 10 | Bicapped square antiprism |
| 2,6-dinitrophenolate and water | 9 | Tricapped trigonal prism |
| N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine and Chloride | 9 | Distorted tricapped trigonal prism |
| Fumaric acid and water | 9 | Distorted tricapped trigonal prism |
| Glutarate and Sulfate | 9 | Tricapped trigonal prismatic |
| 2,6-dihydroxybenzoate, 1,10-phenanthroline, and Nitrate | 10 | Distorted bicapped square antiprism |
Spectroscopic Investigations of Ligand-Metal Interactions
Spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of neodymium(III) complexes. UV-Vis spectroscopy, in particular, provides insights into the electronic transitions and the nature of the ligand-metal interactions.
UV-Vis Spectroscopy for Electronic Transitions and Coordination Environment
UV-Visible absorption spectroscopy is a powerful tool for studying neodymium(III) complexes. The spectra of these complexes are characterized by sharp, line-like absorption bands in the visible and near-infrared regions, which arise from f-f electronic transitions within the Nd(III) ion. The positions and intensities of these bands are sensitive to the coordination environment.
The electronic absorption spectra of Nd(III) complexes can reveal information about the coordination number and symmetry of the metal center. For instance, the similarity in the absorption spectra of the [Nd(TTHA)]3- complex in solution and in a single crystal suggests that the coordination polyhedra are closely related in both states. acs.orgnih.gov The f-f transitions, such as the transition from the 4I9/2 ground state to various excited states, are particularly informative. ripublication.com
Changes in the UV-Vis spectrum upon complexation can also indicate the nature of the metal-ligand bond. A general red-shift in the absorption bands upon complexation can be associated with a degree of covalent character in the bonding between the hard lanthanide ion and softer ligand donor atoms. ripublication.com Furthermore, the intensities of the f-f transitions can be analyzed using the Judd-Ofelt theory to provide more detailed information about the coordination environment. acs.orgnih.gov The presence of interfering ions can complicate the analysis of UV-Vis spectra, but chemometric methods like partial least squares regression can be employed to accurately quantify the concentration of Nd(III) even in complex mixtures. osti.gov
| Complex | Key Spectral Features | Interpretation |
| [Nd(TTHA)]3- | Close similarity between solution and single crystal spectra | Similar coordination polyhedra in both states |
| [Nd(diphenylamine)3(Bipy)] | Red-shift in absorption bands; f-f transitions from 4I9/2 ground state | Covalent character in metal-ligand bond; confirmation of Nd(III) electronic structure |
| Nd(III) in the presence of Er(III) and Cu(II) | Overlapping absorption bands | Need for chemometric analysis for accurate quantification |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules and crystals. sepscience.comedinst.com In the context of this compound, these spectroscopic methods provide valuable insights into the structure and bonding within the compound, particularly concerning the coordinated water molecules and the arrangement of bromide ions around the neodymium center.
Vibrational spectroscopy is highly sensitive to the local environment of molecules. mdpi.com For hydrated salts like this compound, the vibrational modes of water are of particular interest. In the free state, water molecules exhibit characteristic stretching and bending vibrations. However, when water molecules are coordinated to a metal ion, as in a hydrate, their vibrational frequencies are altered. scirp.org The presence of hydrogen bonds also influences these frequencies. scirp.org
In the infrared spectrum of a hydrated metal complex, the O-H stretching modes typically appear at lower wavenumbers compared to free water, indicating the formation of hydrogen bonds. scirp.org The H-O-H bending mode, on the other hand, may shift to a higher frequency. mdpi.com The appearance of new bands, such as those corresponding to the rocking mode of coordinated water, further confirms the presence of water in the coordination sphere of the metal ion. ias.ac.in
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. edinst.comlibretexts.org For a centrosymmetric crystal structure, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. The non-coincidence of the majority of Raman and IR bands can confirm a centrosymmetric space group for the crystal. scirp.org
In studies of lanthanide halide melts, including those with neodymium bromide, Raman spectroscopy has been used to identify the predominant species in solution. researchgate.net In molten mixtures rich in alkali halide, the spectra are dominated by bands corresponding to octahedral LnX₆³⁻ species. researchgate.net In melts rich in the lanthanide halide, additional bands appear, which are attributed to distortions of the octahedral geometry as they become linked by sharing edges. researchgate.net
The table below summarizes typical vibrational modes observed in hydrated metal complexes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Gained |
| O-H Stretching | 3000 - 3600 | IR, Raman | Presence and strength of hydrogen bonding |
| H-O-H Bending | 1600 - 1650 | IR, Raman | Coordination of water molecules |
| Coordinated Water Rocking | ~640 | IR | Confirmation of coordinated water |
| Metal-Oxygen Stretching | 300 - 500 | Raman | Strength of the metal-water bond |
Nuclear Magnetic Resonance (NMR) Studies of Ligand Exchange
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. numberanalytics.comnumberanalytics.com While traditionally applied to diamagnetic compounds, its application to paramagnetic substances, such as complexes of neodymium(III), offers unique insights into their electronic structure and ligand exchange processes. ineosopen.org
The paramagnetic nature of the Nd³⁺ ion significantly influences the NMR spectra of its complexes. The unpaired electrons of the lanthanide ion cause large shifts in the resonance frequencies of nearby nuclei, known as paramagnetic shifts. tandfonline.com These shifts can be either to a lower field (downfield) or a higher field (upfield). tandfonline.comtandfonline.com The magnitude and direction of the paramagnetic shift are sensitive to the geometric arrangement of the ligands around the metal ion. tandfonline.com
Furthermore, the paramagnetic center induces rapid relaxation of nuclear spins, leading to broadening of the NMR signals. tandfonline.com The extent of this broadening is related to the distance between the nucleus and the paramagnetic metal ion, with protons closer to the lanthanide ion experiencing more significant broadening. tandfonline.com
NMR spectroscopy is particularly well-suited for studying dynamic processes like ligand exchange. numberanalytics.comcopernicus.orgcopernicus.org Ligand exchange refers to the process where a ligand in the coordination sphere of a metal ion is replaced by another ligand from the surrounding solution. The rate of this exchange can be determined by analyzing the temperature dependence of the NMR spectra. copernicus.org
At low temperatures, if the exchange is slow on the NMR timescale, separate signals may be observed for the coordinated and free ligands. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, exchange-averaged signal. copernicus.org By analyzing the line shapes of the NMR signals at different temperatures, the kinetics and thermodynamics of the ligand exchange process can be determined.
For this compound in solution, NMR studies can provide information on the exchange of water molecules between the coordination sphere of the Nd³⁺ ion and the bulk solvent. It can also be used to study the exchange with bromide ions or other added ligands. Although specific NMR studies on this compound are not extensively detailed in the provided search results, the principles of paramagnetic NMR are well-established for lanthanide complexes in general. ineosopen.orgacs.orgnih.gov
Luminescence Studies and Shielding of Neodymium(III) Ions
Neodymium(III) ions are known for their characteristic luminescence in the near-infrared (NIR) region, arising from intra-configurational 4f-4f electronic transitions. nih.gov These transitions are formally forbidden by the Laporte rule but become partially allowed through mixing with orbitals of opposite parity or interactions with the ligand field. nih.gov The 4f electrons of lanthanide ions are effectively shielded from the ligand environment by the outer 5s and 5p electrons. nih.gov This shielding results in very sharp, line-like emission bands, a hallmark of lanthanide luminescence. nih.gov
For neodymium(III) complexes, the primary emission bands are typically observed around 890 nm, 1060 nm, and 1350 nm, corresponding to transitions from the excited ⁴F₃/₂ state to the ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ ground state multiplets, respectively. nih.gov The exact positions and intensities of these emission bands can be influenced by the coordination environment of the Nd³⁺ ion.
The luminescence intensity and lifetime of Nd³⁺ are highly sensitive to non-radiative de-excitation pathways. One of the most significant quenching mechanisms is vibrational quenching from high-frequency oscillators, such as O-H, C-H, and N-H bonds, in the vicinity of the metal ion. rsc.orgmdpi.com The energy of the excited Nd³⁺ ion can be transferred to these vibrational modes, leading to a decrease in luminescence efficiency.
Therefore, the design of highly luminescent neodymium complexes often focuses on minimizing the number of high-frequency oscillators in the first coordination sphere. rsc.org In the case of this compound, the coordinated water molecules, with their high-frequency O-H vibrations, can act as efficient quenchers of the Nd³⁺ luminescence.
Studies on various neodymium complexes have shown that replacing coordinated water molecules with other ligands that lack high-frequency vibrations can lead to a significant enhancement of the luminescence quantum yield and lifetime. rsc.orgmdpi.com For instance, the luminescence lifetime of neodymium complexes in methanolic solutions has been observed to increase as solvent molecules are excluded from the inner coordination sphere. rsc.org The use of deuterated solvents can also reduce quenching and increase luminescence lifetimes, as C-D and O-D vibrations have lower frequencies than their C-H and O-H counterparts. rsc.org
The table below shows the characteristic NIR emission bands of Neodymium(III) ions.
| Transition | Approximate Wavelength (nm) |
| ⁴F₃/₂ → ⁴I₉/₂ | 890 |
| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 |
| ⁴F₃/₂ → ⁴I₁₃/₂ | 1350 |
Metal-Ligand Stoichiometry and Complex Stability in Solution
The interaction of neodymium(III) ions with bromide ions in aqueous solution leads to the formation of bromide complexes. The stoichiometry and stability of these complexes are crucial for understanding the behavior of neodymium(III) bromide in solution.
Potentiometric methods, utilizing a bromide-selective electrode, have been employed to determine the stability constants of bromide complexes of rare earth metals, including neodymium. tandfonline.comtandfonline.com These studies have shown that in aqueous solution, neodymium(III) forms a 1:1 complex with bromide, NdBr²⁺. tandfonline.com
The formation of this complex can be represented by the following equilibrium:
Nd³⁺ + Br⁻ ⇌ NdBr²⁺
The stability of this complex is quantified by its thermodynamic stability constant, K_T, which is defined as:
K_T = {a(NdBr²⁺)} / {a(Nd³⁺) * a(Br⁻)}
where 'a' represents the activity of the respective species in solution. tandfonline.com The logarithm of the stability constant, log K, is often reported. For the NdBr²⁺ complex, a log K value of approximately 0.257 has been determined. tandfonline.comtandfonline.com
The stoichiometry of the extracted complex in solvent extraction studies can be determined using the slope analysis method. bibliotekanauki.pl By plotting the logarithm of the distribution ratio (log D) against the logarithm of the extractant concentration at a constant pH, the number of extractant molecules involved in the complex can be found from the slope of the resulting line. bibliotekanauki.pl
The stability of lanthanide complexes is influenced by several factors, including the nature of the metal ion and the ligand. For a given ligand, the stability of the complexes generally increases across the lanthanide series, which is attributed to the decrease in ionic radius (lanthanide contraction) and the corresponding increase in charge density.
The table below presents the experimentally determined thermodynamic stability constant for the neodymium(III) bromide complex in aqueous solution.
| Complex | log K | Method |
| NdBr²⁺ | 0.257 | Potentiometry |
Theoretical and Computational Investigations of Neodymium Iii Bromide Hydrate Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of Neodymium(III) bromide hydrate (B1144303). These computational methods provide insights into molecular and complex interactions that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Molecular and Complex Interactions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the interactions within Neodymium(III) bromide hydrate systems. researchgate.netarxiv.org DFT calculations allow for the exploration of the electronic structure of molecules and solids, providing a balance between computational cost and accuracy. arxiv.org In the context of lanthanide compounds, DFT is employed to understand the nature of bonding between the neodymium ion and the surrounding bromide and water ligands. researchgate.netnih.gov
For instance, DFT has been utilized to study the interaction mechanisms in the separation of Neodymium(III) from other elements. researchgate.net These calculations can reveal key parameters governing processes like solvent extraction, offering a microscopic viewpoint on the structural chemistry and reaction mechanisms. researchgate.net DFT can also be applied to analyze the band structure of materials containing neodymium and bromide, helping to understand the downconversion luminescence mechanisms where the material absorbs high-energy photons and emits lower-energy ones. nih.gov
Table 1: Applications of DFT in Neodymium Compound Studies
| Application | Investigated System | Key Findings | Reference |
|---|---|---|---|
| Separation Mechanisms | Neodymium(III) in an ionic liquid-based aqueous two-phase system | Elucidated interaction mechanisms and structural chemistry for Nd(III) enrichment. | researchgate.net |
| Luminescence | Lanthanide-doped Cesium Manganese Bromide Nanocrystals | Understood the mechanism of downconversion from the CsMnBr₃ matrix to the lanthanide ions. | nih.gov |
Ab Initio Crystal Field Analysis
Ab initio crystal field analysis provides a more rigorous approach to understanding the electronic structure of Neodymium(III) complexes by calculating the crystal field parameters from first principles. This method is crucial for interpreting the magnetic and spectroscopic properties of lanthanide compounds, which are heavily influenced by the splitting of the 4f electronic levels due to the electrostatic field created by the surrounding ligands. aps.orgnih.gov
Recent studies on the Neodymium(III) aqua ion have demonstrated the power of ab initio calculations in correlating the molecular structure with the electronic structure. nih.gov By comparing experimentally determined electronic structures with those calculated for various coordination numbers and second-sphere water molecule arrangements, researchers can identify the most probable molecular structure in solution. nih.gov These analyses have shown that for the Nd(III) aqua ion, a nine-coordinated complex surrounded by a second hydration sphere best reproduces the experimental electronic structure. nih.gov Furthermore, these calculations highlight the critical role of the shape and orientation of the donor orbitals of the ligands in determining the crystal field splitting. nih.gov
Molecular Dynamics (MD) Simulations for Solvation and Dynamic Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. capes.gov.br In the context of this compound, MD simulations provide a dynamic picture of solvation, including the structure of the hydration shell and the exchange of water molecules. acs.org
Modeling of Bromide and Iodide Hydration
Understanding the hydration of the bromide ion is crucial for a complete picture of the this compound system. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to model the hydration of bromide and iodide ions. chemrxiv.org These simulations can predict properties such as the structure of the hydration shell and can be validated by comparing calculated data, like EXAFS spectra, with experimental results. chemrxiv.org Data-driven many-body potentials have been shown to accurately model the hydration of bromide and iodide, reproducing experimental spectra with high confidence. chemrxiv.org
Simulation of Hydration Shell Evolution and Exchange Dynamics
MD simulations have been instrumental in studying the evolution of the hydration shell around the Nd³⁺ ion and the dynamics of water molecule exchange. acs.org Studies on concentrated aqueous solutions of lanthanide salts have used MD to investigate the structure and exchange dynamics of the hydration shells. acs.org For the Nd³⁺ ion in aqueous solution, MD simulations using ab initio effective pair potentials have consistently shown a coordination number of nine. researchgate.net These simulations also provide information on the second coordination sphere. researchgate.net The dynamics of water in the solvation shell of ions like bromide are also a subject of study, with observations of slowed reorientation dynamics for water molecules in the immediate vicinity of the ion. amolf.nl
Table 2: Coordination Numbers and Distances for Nd³⁺ in Aqueous Solution from MD Simulations
| Method | Coordination Number | Nd³⁺-O Distance (nm) | Reference |
|---|---|---|---|
| MD with ab initio effective pair potentials | 9 | 0.253 | researchgate.net |
Predictive Modeling of Reaction Yields and Synthesis Parameters
Predictive modeling can be a valuable tool for optimizing the synthesis of Neodymium(III) bromide. By employing statistical methods like full factorial design analysis, it is possible to model the influence of various synthesis parameters on the reaction yield. arabjchem.org
A study on the synthesis of NdBr₃ via a dry method from Neodymium(III) oxide and ammonium (B1175870) bromide demonstrated the effectiveness of this approach. arabjchem.org The researchers used a 2³ full factorial design to investigate the effects of contact time, stoichiometry, and temperature on the reaction yield. arabjchem.org The study found that all three parameters had a significant positive influence. arabjchem.org An empirical model was developed to predict the reaction yield as a function of these parameters, and the optimal conditions were determined to be a contact time of 60 minutes, a molar ratio of Nd₂O₃:NH₄Br of 1:24, and a temperature of 400 °C, which resulted in a yield of 97.80%. arabjchem.org
Table 3: Optimal Synthesis Parameters for NdBr₃
| Parameter | Optimal Value |
|---|---|
| Contact Time | 60 min |
| Stoichiometry (Nd₂O₃:NH₄Br molar ratio) | 1:24 |
| Temperature | 400 °C |
| Resulting Reaction Yield | 97.80% |
Source: arabjchem.org
Computational Prediction of Coordination Geometries and Energies
Theoretical and computational chemistry provides powerful tools for predicting the structural and energetic properties of metal complexes in various environments. For this compound systems, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to elucidate the preferable coordination geometries, bond lengths, and relative energies of different hydrated species. These investigations are crucial for understanding the behavior of Nd(III) in aqueous bromide solutions, complementing experimental findings from techniques like X-ray diffraction and EXAFS (Extended X-ray Absorption Fine Structure).
Computational studies on hydrated lanthanide ions consistently show that the large ionic radius of Nd(III) accommodates a high coordination number (CN), typically 8 or 9. In aqueous solution without competing ligands, the nona-aqua ion, [Nd(H₂O)₉]³⁺, is widely considered the dominant species. When bromide ions are introduced, a series of mixed-ligand complexes, [Nd(H₂O)ₓBrᵧ]⁽³⁻ʸ⁾⁺, can form. The prediction of which species is most stable depends on a delicate balance of factors including steric hindrance between ligands, the electrostatic attraction between the Nd³⁺ cation and the ligands (H₂O and Br⁻), and the thermodynamics of displacing water molecules with bromide ions.
Coordination Geometries
Computational models predict various possible geometries for this compound complexes. The geometry is highly dependent on the coordination number.
Coordination Number 9: For the [Nd(H₂O)₉]³⁺ aqua ion, the most stable predicted geometry is a tricapped trigonal prism (TCTP). Upon substitution of one or more water molecules by bromide ions, the geometry may be preserved or slightly distorted.
Coordination Number 8: An eight-coordinate complex, such as [NdBr(H₂O)₇]²⁺ or [NdBr₂(H₂O)₆]⁺, can adopt several geometries. The most common predicted structures are the square antiprism (SAP) and the bicapped trigonal prism (BCTP). The anhydrous form of Neodymium(III) bromide features an 8-coordinate Nd³⁺ ion in a bicapped trigonal prismatic geometry. wikipedia.org Solid-state studies of hydrated neodymium chlorides, specifically LnCl₃·6H₂O (where Ln = Nd), reveal the existence of [NdCl₂(H₂O)₆]⁺ ions with a square antiprismatic geometry, suggesting this is a highly plausible structure for the analogous bromide complex. academie-sciences.fr
Predicted Bond Lengths and Energies
DFT calculations are instrumental in estimating the bond lengths within these complexes and the energetics of their formation. The bond lengths are a key indicator of the strength of the interaction between the central Nd³⁺ ion and its ligands.
Nd-O Bond Lengths: For hydrated neodymium complexes, the calculated Nd-O bond distances are a critical parameter. In a ternary neodymium complex containing two coordinated water molecules, the average Nd-O(H₂O) bond length was determined to be approximately 2.508 Å. rsc.org EXAFS studies have deduced an average hydration number of 9.5 for the Nd³⁺ aqua ion. academie-sciences.fr
Nd-Br Bond Lengths: In the anhydrous NdBr₃ crystal, where Nd³⁺ is 8-coordinate, the Nd-Br bond lengths are 3.07 Å and 3.09 Å. wikipedia.org In a hydrated complex, the Nd-Br bond length is expected to be similar, though it can be influenced by the presence and arrangement of the water molecules in the coordination sphere.
The relative stability of different hydrated species can be assessed by calculating their formation energies. For instance, potentiometric studies have been used to determine the thermodynamic stability constant for the formation of the first bromide complex in aqueous solution. This provides an experimental benchmark for computational energy calculations.
The table below summarizes key computational and experimental data for this compound systems.
| Species/Parameter | Method/Source | Finding | Citation |
| Geometry | |||
| Anhydrous NdBr₃ | Crystal Structure | 8-coordinate, bicapped trigonal prismatic | wikipedia.org |
| [NdCl₂(H₂O)₆]⁺ | Crystal Structure | 8-coordinate, square antiprismatic | academie-sciences.fr |
| Bond Lengths | |||
| Nd-Br (anhydrous) | Crystal Structure | 3.07 Å, 3.09 Å | wikipedia.org |
| Nd-O(H₂O) | Crystal Structure (Ternary complex) | ~2.508 Å | rsc.org |
| Energetics | |||
| logK₁ for NdBr²⁺ | Potentiometry | 0.3461 | tandfonline.comtandfonline.com |
| ΔG for NdBr²⁺ formation | Calculation from logK₁ | -1976 J/mol | tandfonline.com |
| Coordination Number | |||
| Nd³⁺(aq) | EXAFS | 9.5 | academie-sciences.fr |
Theoretical investigations predict that the substitution of water molecules by bromide ions is a stepwise process. While MD simulations can provide insight into the dynamic exchange of ligands, DFT calculations are essential for obtaining precise energetic data for each potential complex. The Gibbs free energy of formation for the NdBr²⁺ complex has been calculated from experimental stability constants to be -1976 J/mol, indicating a spontaneous, though weak, association in aqueous solution. tandfonline.com Computational models must be able to reproduce this value to be considered accurate. The combination of these computational approaches provides a detailed molecular-level picture of the structure and stability of this compound complexes.
Advanced Research Applications of Neodymium Iii Bromide Hydrate
Role in Crystal Growth for Laser and Optical Materials
The incorporation of neodymium ions into various crystalline and glass hosts is fundamental to the production of solid-state lasers and other optical components. High-purity compounds like Neodymium(III) bromide hydrate (B1144303) are essential starting materials, or precursors, for introducing Nd³⁺ ions into these materials.
Neodymium(III) bromide hydrate serves as a high-purity source of neodymium ions for the synthesis of optically active materials. americanelements.com The development of solid-state lasers relies on the precise introduction of a controlled amount of an active ion, such as Nd³⁺, into a transparent host crystal lattice. Neodymium is the most successful active ion used for solid-state lasers and has been implemented in a vast array of host materials. mdpi.com
The most prominent example of a neodymium-doped laser crystal is Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG). In the manufacturing of such crystals, often by methods like the Czochralski technique, a precursor compound containing neodymium is added to the melt from which the crystal is grown. While neodymium oxide is traditionally used, water-soluble and high-purity halide salts like this compound are also suitable, particularly in solution-based or flux growth methods for creating doped nanocrystals and other novel optical materials. researchgate.net The quality and purity of the precursor are paramount, as impurities can introduce defects into the crystal lattice, degrading the optical performance of the final laser device. The ultimate goal is to produce materials that can be efficiently pumped to achieve the population inversion necessary for laser action, with common emission wavelengths around 1 µm. mdpi.com
Table 1: Examples of Neodymium-Doped Laser Host Materials and Key Properties
| Host Crystal | Common Abbreviation | Primary Laser Wavelength (nm) | Key Characteristics |
| Yttrium Aluminum Garnet | Nd:YAG | 1064 | High gain, good thermal and mechanical properties; widely used. |
| Yttrium Orthovanadate | Nd:YVO₄ | 1064 | Large stimulated emission cross-section, broad absorption band. |
| Gadolinium Gallium Garnet | Nd:GGG | 1062 | Suitable for high-power applications. |
| Yttrium Lithium Fluoride | Nd:YLF | 1047 / 1053 | Good for Q-switched operation due to long fluorescence lifetime. |
| Potassium Gadolinium Tungstate | Nd:KGW | 1067 | Low lasing threshold with a broad and strong absorption band. aip.org |
The process of incorporating neodymium ions into a host crystal lattice is a subject of intensive fundamental research. When a Nd³⁺ ion replaces an ion in the host material, such as Y³⁺ in YAG, structural changes occur due to differences in ionic radii. The Nd³⁺ ion is larger than the Y³⁺ ion, and its substitution into the lattice leads to expansion and distortion, which can increase the concentration of defects. researchgate.neteurekalert.org
Research focuses on understanding and controlling these doping mechanisms to optimize material properties. Key areas of investigation include:
Lattice Site Substitution: Studies confirm that Nd³⁺ ions substitutionally replace host cations, such as Ce⁴⁺ in ceria (CeO₂) or Y³⁺ in Y₂MgTiO₆, causing a predictable shift in the crystal's X-ray diffraction peaks. eurekalert.orgcdmf.org.br This integration into the host lattice is fundamental to achieving the desired optical properties. eurekalert.org
Concentration Effects: The concentration of the neodymium dopant is a critical parameter. There is an optimal concentration for achieving the highest luminescence intensity. mdpi.com If the concentration is too high, a phenomenon known as "concentration quenching" occurs, where the ions are so close to each other that non-radiative energy transfer processes dominate, reducing the fluorescence efficiency. mdpi.comresearchgate.net
Precursor in Neodymium-Doped Crystal Development
Catalysis in Chemical and Material Science
Neodymium compounds, including halides like Neodymium(III) bromide, are versatile catalysts in organic and polymer chemistry. rsc.orgrsc.org They are particularly prominent in Ziegler-Natta type catalytic systems for polymerization reactions, where they offer high activity and stereoselectivity. tdl.orgresearchgate.net
Neodymium-based catalysts are highly effective for the polymerization of various monomers. Among the lanthanides, neodymium catalysts are the most studied and active for diene polymerization. rsc.orgtdl.org Neodymium(III) bromide, often complexed with electron-donating ligands like alcohols or tetrahydrofuran (B95107) (THF), has been shown to be a highly active catalyst precursor for the polymerization of butadiene. capes.gov.br
These catalytic systems are not limited to dienes. Research has demonstrated their utility in:
Polymerization of Dienes: Producing polydienes like polybutadiene (B167195) and polyisoprene with high cis-1,4 content (up to 98%), a microstructure that imparts desirable properties for synthetic rubber applications. rsc.orgresearchgate.net
Polymerization of Vinyl Monomers: Catalyzing the polymerization of polar vinyl monomers such as methyl methacrylate. nih.gov
Ring-Opening Polymerization: Initiating the ring-opening polymerization of cyclic esters, for instance, ε-caprolactone, to produce polyesters. rsc.orgtdl.org
The catalytic activity of neodymium bromide systems is rooted in complex organometallic mechanisms, typically involving a co-catalyst. These are generally Ziegler-Natta systems, where the active catalytic species is formed in situ from a neodymium precursor and an alkylaluminum co-catalyst, such as triisobutylaluminium (TIBA) or triethylaluminium (TEA). rsc.orgscielo.org.mx
Key aspects of the mechanism under investigation include:
Formation of Active Sites: The reaction between the neodymium halide complex and the alkylaluminum co-catalyst generates the catalytically active species, which is believed to be a cationic allyl neodymium complex. rsc.orgscielo.org.mx The addition of electron-donating ligands (e.g., alcohols, THF) to the neodymium precursor improves the solubility of these species in hydrocarbon solvents, thereby increasing catalytic activity. rsc.orgcapes.gov.br
Stereocontrol: The structure of the catalyst, including the ligands attached to the neodymium center and the nature of the co-catalyst, profoundly influences the microstructure of the resulting polymer. researchgate.netcapes.gov.br For example, specific catalyst designs can selectively produce polymers with high cis-1,4, trans-1,4, or 3,4-microstructures. researchgate.netrsc.org
Chain Transfer: In some systems, a mechanism known as Coordinative Chain Transfer Polymerization (CCTP) is observed. This involves the reversible transfer of the growing polymer chain between the active neodymium center and a main group metal co-catalyst (e.g., magnesium or zinc). upc.eduulisboa.pt This process allows for the synthesis of polymers with controlled molecular weights and enables the production of end-functionalized polymers. upc.edu
A significant area of research is the rational design of neodymium-based catalytic systems to achieve higher performance and produce polymers with tailored properties. rsc.orgrsc.org This involves the strategic selection of the neodymium precursor, ligands, and co-catalysts.
Research in this area has led to the development of:
Binary and Ternary Systems: Catalysts are often classified as binary or ternary. Binary systems consist of a neodymium halide complex and an alkylaluminum co-catalyst. rsc.orgscielo.org.mx Ternary systems also include a separate halogen source, which helps generate the active catalyst in situ from a halide-free precursor like neodymium carboxylate. rsc.orgtdl.org
Ligand Modification: The performance of Neodymium(III) bromide catalysts can be tuned by complexing them with different electron-donating ligands (Lewis bases) such as isopropanol (B130326) (iPrOH), tetrahydrofuran (THF), and pyridine (B92270) (Py). capes.gov.br Studies have shown that the nature of these ligands influences the electronic properties and structure of the neodymium center, which in turn affects catalytic activity and the nature of the Nd-Br bonds. capes.gov.br
Well-Defined Precursors: To gain deeper insight and control over polymerization, researchers synthesize well-defined organometallic neodymium complexes with specific ligand architectures, such as those based on diiminopyridine ligands. acs.org These single-site catalysts offer a more homogeneous reaction environment, leading to better control over polymer molecular weight and structure compared to traditional multi-site Ziegler-Natta systems. rsc.org
Table 2: Examples of Neodymium-Based Catalytic Systems in Polymerization
| Neodymium Precursor | Co-catalyst | Monomer | Resulting Polymer Microstructure | Reference |
| Nd(versatate)₃ | TIBA / DEAC | Butadiene | 97% cis-1,4 | rsc.org |
| NdCl₃·3TEP | TIBA | β-Myrcene | High activity (≈10⁶ kg polymer mol Nd⁻¹ h⁻¹) | nih.gov |
| NdCl₃·3(1-pentanol) | TIBA | 1,3-Butadiene | 97.8% cis-1,4 | scielo.org.mx |
| Nd(versatate)₃ | Di-n-butylmagnesium | β-Myrcene | 3,4-selectivity (up to 91.8%) | rsc.org |
| NdBr₃·nL (L=iPrOH, THF) | Alkylaluminum | Butadiene | High activity, high cis-1,4 content | capes.gov.br |
Investigation of Catalytic Mechanisms and Active Species
Exploration in Advanced Materials Synthesis
The compound is a valuable starting material for creating sophisticated materials where the specific optical and electronic properties of neodymium are paramount.
This compound is a key precursor for the synthesis of neodymium-based nanomaterials and for the deposition of thin films. americanelements.com Its solubility allows it to be a reliable source of Nd³⁺ ions for various fabrication techniques. In processes like solvothermal synthesis or co-precipitation, neodymium salts are fundamental to producing nanostructures such as neodymium oxide (Nd₂O₃) nanoparticles. researchgate.netbendola.com The choice of the precursor salt can influence the morphology and crystal structure of the final nanoproduct.
The hydrate form of neodymium(III) bromide is also suitable for creating targets used in thin film deposition processes, including chemical vapor deposition (CVD) and physical vapor deposition (PVD). americanelements.com These techniques are essential for manufacturing advanced electronic and optical components where precise layers of neodymium-containing material are required.
The unique 4f electron shell of the neodymium(III) ion gives rise to characteristic and sharp emission bands, making it a highly sought-after dopant for luminescent materials. nih.gov this compound can be used as a precursor to introduce Nd³⁺ ions into various transparent host lattices, such as yttrium aluminum garnet (YAG) or lanthanum trifluoride (LaF₃), to create high-performance optical materials. researchgate.netcsic.es
When incorporated into these host materials, the Nd³⁺ ions can be excited by specific wavelengths, often from diode lasers, and subsequently emit light in the near-infrared (NIR) region. nih.govbiorxiv.org These emissions correspond to electronic transitions between the energy levels of the Nd³⁺ ion, such as the well-known ⁴F₃/₂ → ⁴I₁₁/₂ transition around 1060 nm. nih.gov The resulting materials are fundamental components in solid-state lasers, optical amplifiers, and luminescent probes for biological imaging in the NIR biological window, where light penetration through tissue is maximized. nih.govbiorxiv.org
Precursor for Nanomaterials and Thin Film Deposition
Separation and Extraction of Neodymium(III)
The increasing demand for high-purity neodymium, particularly for permanent magnets, has driven research into more efficient and environmentally friendly separation technologies. This compound, as a representative neodymium salt, is central to studies developing and optimizing these advanced extraction methods.
An innovative and environmentally friendly approach for metal separation involves the use of ionic liquid-based aqueous two-phase systems (IL-ATPS). researchgate.netmdpi.com This method avoids the use of volatile and flammable organic diluents common in traditional solvent extraction. researchgate.net In a typical system, a hydrophilic ionic liquid and a specific salt are dissolved in water above certain concentrations to induce the formation of two distinct aqueous phases. acs.org
Research has demonstrated a green strategy to selectively separate neodymium(III) from transition metals like cobalt(II) and nickel(II) using an IL-ATPS composed of a hydrophilic phosphonium-based ionic liquid and sodium nitrate (B79036) (NaNO₃). researchgate.netacs.orgcolab.ws Under optimal conditions, the extraction efficiency for neodymium(III) can reach as high as 99.7%, with a separation factor of over 1000 relative to cobalt and nickel. researchgate.netcolab.ws After extraction into the ionic liquid-rich phase, the neodymium can be stripped, and the ionic liquid can be recovered and reused. researchgate.net
Table 1: Selective Extraction of Neodymium(III) using an IL-ATPS
| Parameter | Finding | Reference |
|---|---|---|
| System Components | Tetrabutylphosphonium nitrate ([P₄₄₄₄][NO₃]) and NaNO₃ in water. | researchgate.net |
| Target Separation | Nd(III) from Co(II) and Ni(II). | researchgate.netcolab.ws |
| Nd(III) Extraction Efficiency | Up to 99.7%. | researchgate.netcolab.ws |
| Separation Factor (Nd/Co, Nd/Ni) | > 1000. | researchgate.netcolab.ws |
| Stripping Agent | Dilute aqueous sodium oxalate (B1200264). | researchgate.netcolab.ws |
Homogeneous liquid-liquid extraction (HLLE) is a novel technique that leverages thermomorphic solvent mixtures, which are miscible at one temperature and form two phases at another. rsc.org This method eliminates the kinetically slow interface of conventional solvent extraction, allowing equilibrium to be reached much faster. rsc.org
The HLLE of neodymium(III) has been successfully demonstrated using a system containing the ionic liquid choline (B1196258) bis(trifluoromethylsulfonyl)imide, ([Chol][Tf₂N]), and water. rsc.orgrsc.org This mixture is homogeneous above its upper critical solution temperature of 72 °C, allowing for mixing on a molecular level. rsc.org Using choline hexafluoroacetylacetonate ([Chol][hfac]) as the extractant, neodymium is extracted into what will become the ionic liquid phase upon cooling. rsc.org The system is then cooled to induce phase separation, with the neodymium complex concentrated in the ionic liquid-rich phase. rsc.org
Table 2: Homogeneous Liquid-Liquid Extraction of Neodymium(III)
| Parameter | Description | Reference |
|---|---|---|
| Ionic Liquid Solvent | Choline bis(trifluoromethylsulfonyl)imide ([Chol][Tf₂N]) | rsc.org |
| Extractant | Choline hexafluoroacetylacetonate ([Chol][hfac]) | rsc.org |
| Phase Behavior | Thermomorphic; single phase above 72°C, two phases upon cooling. | rsc.org |
| Extraction Principle | Mixing in a homogeneous phase followed by temperature-induced phase separation. | rsc.org |
| Extracted Species | A tetrakis hexafluoroacetylacetonate complex with a choline cation counter-ion. | rsc.org |
The selectivity of extracting Neodymium(III) from solutions containing other metals is governed by the specific chemical interactions between the metal ions and the extractant molecules. The primary mechanisms involved are cation exchange and ion association.
In cation-exchange mechanisms, an acidic extractant releases one or more protons (H⁺) to the aqueous phase in exchange for a metal cation. bibliotekanauki.pl Studies with organophosphorus acids have shown that the extraction of Nd³⁺ typically involves the release of three protons, indicating a high affinity between the neodymium ion and the extractant. bibliotekanauki.pl
In ion association (or ion-pair) mechanisms, a neutral or anionic metal complex in the aqueous phase pairs with a large counter-ion from the extractant to form a neutral species that is soluble in the organic or ionic liquid phase. researchgate.netmdpi.com For instance, in high chloride concentration media, neodymium can form anionic chloro-complexes which are then extracted by cationic extractants. mdpi.com The efficiency of this process is often enhanced in non-aqueous or low-dielectric constant solvents, which favor the formation of these complexes, leading to superior separation of rare earth elements from transition metals like cobalt. nih.gov
The selectivity for neodymium over other metals like Co(II) and Ni(II) arises from differences in ionic radius, charge density, and hydration energy, which dictate the stability of the formed complex with the extractant. researchgate.netresearchgate.net Neodymium(III), as a hard acid, preferentially interacts with hard base donor atoms (like oxygen in many extractants) compared to the borderline acid characteristics of Co(II) and Ni(II), enabling its selective removal.
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | NdBr₃·xH₂O |
| Neodymium(III) ion | Nd³⁺ |
| Neodymium(III) oxide | Nd₂O₃ |
| Yttrium aluminum garnet | Y₃Al₅O₁₂ (YAG) |
| Lanthanum trifluoride | LaF₃ |
| Cobalt(II) ion | Co²⁺ |
| Nickel(II) ion | Ni²⁺ |
| Tetrabutylphosphonium nitrate | [P₄₄₄₄][NO₃] |
| Sodium nitrate | NaNO₃ |
| Sodium oxalate | Na₂C₂O₄ |
| Choline bis(trifluoromethylsulfonyl)imide | [Chol][Tf₂N] |
| Choline hexafluoroacetylacetonate | [Chol][hfac] |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of anhydrous neodymium(III) bromide involves the direct reaction of neodymium metal with bromine, a process that is energy-intensive and utilizes hazardous reagents. wikipedia.org Future research is pivoting towards more sustainable and environmentally friendly synthetic pathways.
A promising area of investigation is the use of Deep Eutectic Solvents (DES) as reaction media. DES are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. Research on other lanthanide compounds has demonstrated that DES, such as those based on choline (B1196258) chloride and urea, can facilitate the synthesis of oxides and other salts from hydrated precursors at lower temperatures and with greater efficiency. mdpi.com Adapting these methods for Neodymium(III) bromide hydrate (B1144303) could lead to greener production processes. For instance, a pathway might involve reacting Neodymium(III) oxide or carbonate in a DES containing a bromide source.
Another emerging trend is mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions in the absence of bulk solvents. acs.org This approach has been successfully applied to synthesize various inorganic materials and catalysts. acs.org Developing a mechanochemical route for Neodymium(III) bromide hydrate, potentially by milling a neodymium salt precursor with a bromide salt, could significantly reduce solvent waste and energy consumption compared to conventional methods.
Future research will likely focus on optimizing these green methodologies, exploring a wider range of DES and mechanochemical conditions to produce this compound with high purity and yield, while minimizing environmental impact.
In-depth Understanding of this compound Reactivity and Reaction Mechanisms
A deeper understanding of the reactivity of this compound is crucial for its application in synthesis and catalysis. The compound's reactivity is primarily governed by the Lewis acidic character of the Neodymium(III) ion and the lability of its coordinated water and bromide ligands. Future research aims to elucidate the precise mechanisms of ligand substitution and complex formation in various solvent systems.
Organometallic complexes of neodymium, which have significant applications in catalysis and luminescence, are often synthesized from neodymium halide or nitrate (B79036) precursors. researchgate.net In these reactions, the halide or nitrate ions act as leaving groups, being displaced by organic ligands. researchgate.net The study of nucleophilic substitution reactions involving this compound is a key research avenue. byjus.com By systematically varying the nucleophile and the reaction conditions, researchers can map out the kinetic and thermodynamic parameters of these substitution reactions. This involves understanding how the solvent coordinates to the Nd(III) center and influences the stability of intermediates and transition states. researchgate.netbyjus.com
For example, the reaction of this compound with multidentate ligands containing nitrogen and oxygen donor atoms can lead to the formation of stable complexes with high coordination numbers. researchgate.netnih.gov Investigating the step-by-step mechanism of this complexation—how the water molecules are displaced sequentially and the role the bromide counter-ions play in the reaction pathway—is a fundamental goal. This knowledge is essential for designing and synthesizing novel neodymium-based catalysts and functional materials with tailored properties.
Advanced Spectroscopic Techniques for In Situ Characterization of Complex Formation
To fully understand the reaction mechanisms and the structure of the resulting complexes, researchers are moving beyond standard characterization methods and employing advanced spectroscopic techniques for in situ analysis.
A significant challenge, particularly for neodymium, is studying its properties in solution. Custom-built spectrometers capable of high-resolution Near-Infrared (NIR) luminescence spectroscopy are being developed to probe the electronic structure of Nd(III) complexes directly in solution. chemrxiv.org This technique allows for the determination of crystal field splitting in dissolved complexes, providing unprecedented insight into the coordination environment of the neodymium ion as ligands are exchanged. chemrxiv.org
The combination of vibrational spectroscopies (FTIR and Raman) with computational methods like Density Functional Theory (DFT) represents another powerful approach. nih.gov While experimental spectra provide data on the vibrational modes of a complex, DFT calculations can help assign these modes and confirm the proposed binding geometry between the Nd(III) ion and its ligands. nih.gov This synergy was used to characterize an Nd(III) complex of orotic acid, confirming the coordination mode. nih.gov
Furthermore, synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) are being employed to provide element-specific information about the local geometric and electronic structure. uiowa.edu XAS can precisely measure metal-ligand bond distances and coordination numbers in both solid and solution states, offering a powerful tool to track the formation of complexes from this compound in real-time. uiowa.edu
| Technique | Information Obtained | Research Application Example | Reference |
|---|---|---|---|
| High-Resolution NIR Luminescence Spectroscopy | Electronic structure, crystal field splitting, coordination environment in solution. | Resolving the electronic structure of Nd(III) in different solution complexes. | chemrxiv.org |
| FTIR/Raman Spectroscopy + DFT | Vibrational modes, confirmation of metal-ligand binding modes, molecular structure. | Characterizing the structure of a new Nd(III) complex with orotic acid. | nih.gov |
| X-ray Absorption Spectroscopy (XAS) | Metal-ligand bond lengths, coordination numbers, electronic structure. | Investigating ligand binding and covalent bonding in f-element complexes. | uiowa.edu |
| Single-Crystal Absorption Spectroscopy | Detailed electronic transitions, analysis of f-f transitions. | Analyzing the spectra of a [Nd(TTHA)]3- complex at liquid helium temperatures. | nih.gov |
Multi-scale Computational Modeling for Complex Systems
Computational modeling is an indispensable tool for complementing experimental studies and predicting the behavior of complex systems involving this compound. Future research will increasingly rely on a multi-scale modeling approach that bridges quantum, atomistic, and continuum levels.
Quantum Mechanical Scale: At the most fundamental level, Density Functional Theory (DFT) is used to investigate the electronic structure of neodymium complexes, predict reaction pathways, and calculate spectroscopic properties. nih.govacs.org DFT helps rationalize reaction mechanisms by calculating the energies of reactants, products, and transition states. acs.org
Atomistic Scale: Classical Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of larger systems over longer timescales. acs.orgresearchgate.net For this compound, MD simulations can model the hydration shell of the Nd(III) ion in aqueous solution, the interaction of the ion with different solvents, and the self-assembly of neodymium complexes into larger structures. researchgate.net These simulations rely on accurate force fields, the development of which is an active area of research for lanthanides.
Continuum and Integrated Models: The insights gained from quantum and atomistic simulations can be used to develop parameters for larger, continuum-level models. An emerging trend is the development of integrated modeling frameworks that couple processes across different scales. mdpi.comresearchgate.net For instance, in materials science, understanding the quantum-level interactions within a neodymium-doped crystal can inform atomistic simulations of crystal growth, which in turn provides parameters for continuum models that predict the bulk optical or magnetic properties of the final material. This integrated approach allows for a holistic understanding, from molecular interactions to device performance. researchgate.net
Exploration of this compound in Emerging Technologies and Interdisciplinary Research
This compound is poised to play a significant role as a precursor in a variety of emerging technologies, fostering interdisciplinary research across chemistry, physics, materials science, and biomedicine.
A key area is the development of advanced functional materials. Research has shown that neodymium compounds can be used to create phosphors for specialized lighting and displays and are essential components in solid-state lasers. samaterials.comepomaterial.com this compound serves as a convenient, water-soluble source of Nd(III) ions for doping into various host materials. For example, research on doping zinc selenide (B1212193) (ZnSe) nanoparticles with Nd(III) has demonstrated enhanced photocatalytic activity under visible light, opening up applications in environmental remediation. researchgate.net
In the biomedical field, interdisciplinary studies are exploring the use of neodymium-doped nanomaterials. One study investigated hydroxyapatite (B223615) co-substituted with neodymium and other ions for its effects on osteosarcoma cells, highlighting a potential application in cancer therapy and bone regeneration. techscience.com
Q & A
Q. Basic
- X-ray Diffraction (XRD): Resolve crystal structure and phase purity. Use SHELX software for refinement, particularly for distinguishing hydrated vs. anhydrous phases .
- Thermogravimetric Analysis (TGA): Quantify hydration levels by measuring mass loss upon heating (e.g., 100–200°C for bound water) .
- Elemental Analysis (ICP-MS/XRF): Verify Br:Nd ratios and detect impurities (<0.01% metals basis) .
How can researchers address discrepancies in reported crystallographic data for this compound?
Advanced
Discrepancies often arise from variable hydration states (e.g., x = 1–3 in NdBr₃·xH₂O) or synthesis conditions (humidity, temperature). Strategies include:
- Controlled Synthesis: Isolate phases using humidity-controlled gloveboxes.
- High-Resolution XRD: Compare experimental data with simulated patterns from databases (e.g., ICSD) to identify polymorphs .
- Neutron Diffraction: Resolve hydrogen positions in water molecules for precise hydration modeling .
What strategies optimize the synthesis of this compound nanoparticles for catalytic applications?
Q. Advanced
- Precursor Control: Use ultra-dry NdBr₃ (99.99% purity) to minimize oxide impurities .
- Solvent-Mediated Growth: Employ hydrothermal methods with ethanol/water mixtures to control nanoparticle size (e.g., <50 nm) .
- Surface Functionalization: Modify with oleic acid to stabilize colloids and enhance catalytic activity in cross-coupling reactions .
What are the critical safety considerations when handling this compound in experimental procedures?
Q. Basic
- Hygroscopicity: Store in desiccators or argon-filled containers to prevent hydrolysis .
- Waste Management: Neutralize acidic residues (from HBr byproducts) before disposal via certified hazardous waste protocols .
- PPE: Use nitrile gloves and fume hoods to avoid inhalation of fine powders .
How does the hydration level influence the solubility and reactivity of Neodymium(III) bromide in different solvents?
Advanced
Hydrated forms (NdBr₃·xH₂O) exhibit higher solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, while anhydrous NdBr₃ is more soluble in aprotic solvents like THF. Reactivity in catalysis (e.g., Lewis acid applications) is enhanced in anhydrous forms due to stronger Nd³⁺ ion accessibility . Solubility
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 127 |
| Ethanol | 26.2 |
| THF | 105 |
What analytical methods are used to determine the purity and stoichiometry of this compound?
Q. Basic
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantify trace metal impurities (e.g., Ce, Pr) to validate 99.9–99.99% purity .
- Karl Fischer Titration: Measure residual water content in hygroscopic samples .
- Raman Spectroscopy: Identify Br–Nd vibrational modes to confirm stoichiometry .
What mechanistic insights can be gained from studying the thermal decomposition pathways of this compound?
Advanced
TGA-DSC coupled with mass spectrometry reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
